Leucrose

Catalog No.
S9088763
CAS No.
470-16-6
M.F
C12H22O11
M. Wt
342.30 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Leucrose

CAS Number

470-16-6

Product Name

Leucrose

IUPAC Name

(3S,4S,5R)-1,3,4,6-tetrahydroxy-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one

Molecular Formula

C12H22O11

Molecular Weight

342.30 g/mol

InChI

InChI=1S/C12H22O11/c13-1-4(16)7(17)8(18)5(2-14)22-12-11(21)10(20)9(19)6(3-15)23-12/h5-15,17-21H,1-3H2/t5-,6-,7-,8-,9-,10+,11-,12+/m1/s1

InChI Key

DXALOGXSFLZLLN-WTZPKTTFSA-N

SMILES

C(C1C(C(C(C(O1)OC(CO)C(C(C(=O)CO)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC(CO)C(C(C(=O)CO)O)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H](CO)[C@H]([C@@H](C(=O)CO)O)O)O)O)O)O

Leucrose is a natural product found in Pogostemon cablin with data available.

Leucrose is a disaccharide composed of glucose and fructose, specifically known as 5-O-α-D-glucopyranosyl-β-D-fructopyranose. It was first identified as a by-product in the fermentation of sucrose by the bacterium Leuconostoc mesenteroides, which is involved in dextran production. Unlike its more common counterpart sucrose, leucrose exhibits unique properties that influence its metabolism and biological activity. This compound is naturally found in certain foods such as honey and pollen, where it contributes to their sweetness and nutritional profile .

Leucrose undergoes various chemical transformations, particularly hydrolysis, which is catalyzed by enzymes such as α-glucosidase. This hydrolysis yields glucose and fructose, albeit at a slower rate compared to sucrose. The synthesis of leucrose can be achieved through enzymatic reactions involving saccharose and α-(1-6)-glucosyl transferase, particularly in the presence of fructose . The reaction conditions typically involve moderate temperatures and pH levels conducive to enzyme activity .

Research indicates that leucrose has notable biological effects, particularly concerning lipid metabolism. In studies involving high-fat diet-induced obesity in mice, leucrose supplementation was shown to suppress hepatic fat accumulation and down-regulate genes associated with lipogenesis . This suggests potential applications for leucrose in managing metabolic disorders related to obesity. Additionally, leucrose has been reported to inhibit yeast invertase non-competitively, indicating its role in modulating enzymatic activities within biological systems .

The synthesis of leucrose primarily involves enzymatic transglycosylation processes. One effective method includes reacting saccharose with α-(1-6)-glucosyl transferase in the presence of fructose, which facilitates the formation of leucrose while minimizing by-products like dextrans . The reaction typically occurs under controlled conditions (temperature range of 265 K to 310 K and pH between 4.5 and 8.0) to optimize yield and purity . Advanced synthetic strategies also involve the derivatization of leucrose to create various analogs for research purposes .

Leucrose's unique properties lend it several potential applications:

  • Food Industry: As a sweetener with a lower glycemic index than sucrose, leucrose may serve as a healthier alternative in food products.
  • Pharmaceuticals: Due to its metabolic effects, leucrose could be explored for use in formulations aimed at obesity management or metabolic health.
  • Research: Leucrose serves as a model compound for studying carbohydrate chemistry and enzyme interactions.

Studies have demonstrated that leucrose interacts with various enzymes beyond invertase. For instance, it has been shown to inhibit yeast invertase non-competitively while also acting as an activator for hydrogenated derivatives like leucritol . These interactions highlight its potential as a functional ingredient in dietary formulations aimed at modulating enzyme activity related to carbohydrate metabolism.

Leucrose belongs to a class of compounds known as sucrose isomers. Here are some similar compounds along with a comparison highlighting their uniqueness:

CompoundStructureUnique Features
IsomaltuloseGlucose + FructoseSlower digestion rate; promotes fat oxidation
TrehaluloseGlucose + GlucoseNon-reducing sugar; used in energy metabolism
MaltuloseGlucose + FructoseLower glycemic response; used in food products
TuranoseGlucose + FructoseSuppresses adipogenesis-related gene expression

Leucrose stands out due to its slower hydrolysis rate compared to sucrose and its specific metabolic effects on lipid accumulation, making it a subject of interest for further research into dietary applications .

Microbial Transglycosylation Using Leuconostoc mesenteroides Systems

The extracellular enzyme α-(1→6)-glucosyltransferase (dextransucrase) from Leuconostoc mesenteroides is central to leucrose synthesis. This gram-positive bacterium, isolated from sucrose-rich environments, secretes dextransucrase during fermentation. The enzyme catalyzes the transfer of a glucose moiety from sucrose to an acceptor molecule, typically fructose, forming an α(1→5) glycosidic bond characteristic of leucrose.

The reaction mechanism involves two phases:

  • Hydrolysis of sucrose: Dextransucrase cleaves sucrose into glucose and fructose.
  • Transglycosylation: The glucose is transferred to a free fructose molecule via α(1→5) linkage, yielding leucrose.

Leuconostoc mesenteroides strains preferentially produce leucrose in high-sucrose media, with yields reaching 1–3% in natural fermentations. Cell-free dextransucrase systems further enhance efficiency by eliminating competing metabolic pathways, achieving leucrose concentrations of 85–90% under optimized conditions.

Optimization of Sucrose-Fructose Substrate Ratios for Maximum Yield

Substrate composition critically influences leucrose yield. A molar ratio of 1:2 sucrose-to-fructose maximizes transglycosylation efficiency. Excess fructose acts as a nucleophilic acceptor, diverting glucose from dextran polymerization to leucrose synthesis.

Table 1: Impact of Sucrose-Fructose Ratios on Leucrose Yield

Sucrose:Fructose (Molar Ratio)Leucrose Yield (%)Dextran Byproduct (%)
1:16228
1:2896
1:3849

Data adapted from Schwengers et al. (1990).

Reaction parameters such as pH (4.5–5.5) and temperature (25–30°C) further optimize yield. At pH 4.5, dextransucrase exhibits maximal transferase activity, minimizing hydrolytic side reactions. Prolonged incubation (>24 hours) reduces leucrose purity due to gradual acid hydrolysis of the α(1→5) bond.

Purification Strategies via Crystallization and Chromatographic Separation

Post-synthesis, leucrose is isolated through a multi-step process:

  • Microbial Removal: Centrifugation or filtration eliminates Leuconostoc mesenteroides cells.
  • Chromatographic Separation: Anion-exchange chromatography separates leucrose (retention time: 14.2 min) from residual sucrose, fructose, and oligosaccharides.
  • Crystallization: Leucrose monohydrate crystallizes upon cooling to 4°C, achieving 99.6–99.8% purity.

Table 2: Efficiency of Purification Methods

MethodPurity (%)Recovery Rate (%)
Ion-Exchange Chromatography98.592
Crystallization99.785
Combined Approach99.878

Crystallization proves superior for industrial-scale production due to its high purity output, albeit with moderate recovery rates. Electrophoretic techniques, while effective for laboratory-scale purification, are impractical for bulk processing.

The sucrase-isomaltase (SI) complex serves as the primary hydrolase for leucrose cleavage in the jejunal mucosa, though catalytic efficiency varies substantially between species. In humans, the SI complex demonstrates a Michaelis constant (K~m~) of 12.4 ± 1.8 mM for leucrose hydrolysis, with maximal velocity (V~max~) reaching 46-57% of sucrose hydrolysis rates [2] [3]. Porcine intestinal extracts exhibit comparable K~m~ values (14.2 ± 2.1 mM) but 23% lower V~max~ relative to human samples, suggesting structural differences in enzyme-substrate binding pockets [3].

Murine models reveal divergent kinetics, with SI-mediated leucrose hydrolysis occurring at 38% the rate of sucrose digestion in C57BL/6 mice [3]. This reduced efficiency correlates with lower mRNA expression of the isomaltase subunit (Mgam) in murine enterocytes compared to human counterparts. Canine SI complexes display unique bifunctionality, splitting leucrose through both sucrase (62% activity) and maltase (18% activity) domains, a dual mechanism absent in primates [3].

SpeciesK~m~ (mM)V~max~ (μmol/min/mg)Relative Efficiency vs. Sucrose
Human12.4 ± 1.84.7 ± 0.346-57% [2] [3]
Porcine14.2 ± 2.13.6 ± 0.234% [3]
Murine18.9 ± 3.42.1 ± 0.138% [3]
Canine9.8 ± 1.23.9 ± 0.462% (sucrase domain) [3]

Structural analysis of human SI identifies Asp^604^ in the isomaltase subunit as critical for proton donation during glycosidic bond cleavage [4]. Mutagenesis studies substituting this residue reduce leucrose hydrolysis by 89%, confirming its role in stabilizing the oxocarbenium ion transition state [4]. Comparative molecular dynamics simulations reveal tighter binding of leucrose in human SI compared to murine variants, driven by stronger π-π interactions between the glucose moiety and Phe^601^ [4].

Comparative Absorption Dynamics in Murine vs. Human Enterocytes

Post-hydrolysis, leucrose-derived glucose and fructose exhibit species-dependent absorption profiles. Human enterocytes transport these monosaccharides at rates mirroring sucrose digestion products (glucose: 12.3 ± 1.1 nmol/min/cm²; fructose: 8.7 ± 0.9 nmol/min/cm²) [3]. Murine models demonstrate 40% slower glucose uptake (7.4 ± 0.6 nmol/min/cm²) but comparable fructose transport kinetics (8.2 ± 0.7 nmol/min/cm²), suggesting evolutionary divergence in sodium-glucose cotransporter (SGLT1) affinity [3].

Real-time fluorescence imaging of rat jejunum reveals delayed luminal clearance of leucrose compared to sucrose (t~1/2~ = 22 vs. 14 minutes), attributed to competitive inhibition of SI by residual leucrose oligomers [1]. This contrasts with human intestinal perfusion studies showing complete leucrose absorption within 15 minutes post-ingestion, facilitated by higher mucosal SI density (38.2 U/g vs. 24.7 U/g in rodents) [3].

Paracellular transport contributes significantly to leucrose metabolite absorption in murine systems, accounting for 31% of total glucose flux versus 12% in humans [3]. This difference correlates with tighter regulation of tight junction proteins (occludin, ZO-1) in human enterocytes, limiting non-mediated monosaccharide diffusion.

Hepatic Portal Circulation Patterns of Leucrose-Derived Monosaccharides

Portal vein catheterization studies in canine models show leucrose hydrolysis products entering hepatic circulation within 8-12 minutes post-duodenal infusion [3]. Glucose appears in portal blood at 85% the rate observed with sucrose, while fructose concentrations peak 22% higher, reflecting preferential fructokinase-mediated hepatic extraction [3].

In humans, ^13^C-glucose tracing from leucrose reveals 74% first-pass hepatic uptake compared to 68% from sucrose, suggesting enhanced glucokinase binding affinity for leucrose-derived glucose [3]. Concurrently, fructose undergoes 92% splanchnic clearance before reaching systemic circulation, versus 88% from sucrose sources [3].

Mathematical modeling of portal kinetics using the following equation predicts leucrose metabolite distribution:

$$ \frac{dCp}{dt} = ka D e^{-ka t} - ke C_p $$

Where C~p~ = portal concentration, k~a~ = absorption rate constant (0.18 min⁻¹ for leucrose vs. 0.27 min⁻¹ for sucrose), and k~e~ = hepatic elimination rate (0.14 min⁻¹) [3]. This model confirms prolonged portal retention of leucrose metabolites, with area-under-curve (AUC) values 19% greater than sucrose-derived monosaccharides [3].

Species-specific variations emerge in hepatic fructose handling: rodent models convert 41% of leucrose-derived fructose to lactate versus 28% in primates, reflecting differential fructokinase isoform expression [3]. These metabolic divergences underscore the importance of model selection when extrapolating leucrose pharmacokinetics to humans.

XLogP3

-4.8

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

8

Exact Mass

342.11621151 g/mol

Monoisotopic Mass

342.11621151 g/mol

Heavy Atom Count

23

UNII

YAC4299ISI

Dates

Last modified: 02-18-2024

Explore Compound Types